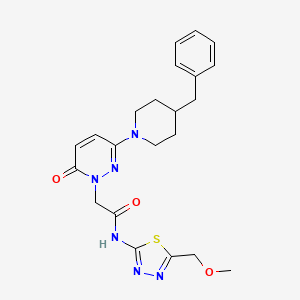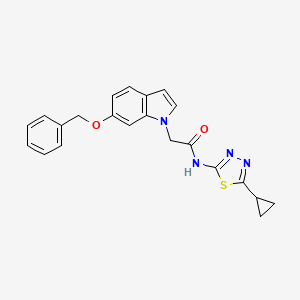amine](/img/structure/B12184250.png)
[(4-Bromo-3-butoxyphenyl)sulfonyl](2-furylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-3-butoxyphenyl)sulfonylamine is an organic compound that features a complex structure with a combination of aromatic rings, a sulfonyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-butoxyphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Butoxylation: The attachment of a butoxy group to the phenyl ring.
Amine Coupling: The final step involves coupling the sulfonylated phenyl compound with a furan derivative containing an amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-butoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(4-Bromo-3-butoxyphenyl)sulfonylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: The compound can be used to study the effects of sulfonyl and amine groups on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (4-Bromo-3-butoxyphenyl)sulfonylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the amine group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-pentyloxyphenyl)sulfonylamine: This compound has a similar structure but with a pentyloxy group instead of a butoxy group.
(4-Bromo-3-methoxyphenyl)sulfonylamine: This compound features a methoxy group instead of a butoxy group.
Uniqueness
(4-Bromo-3-butoxyphenyl)sulfonylamine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The butoxy group can influence the compound’s solubility and reactivity, while the sulfonyl and amine groups provide opportunities for various chemical modifications and interactions.
Properties
Molecular Formula |
C15H18BrNO4S |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-bromo-3-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18BrNO4S/c1-2-3-8-21-15-10-13(6-7-14(15)16)22(18,19)17-11-12-5-4-9-20-12/h4-7,9-10,17H,2-3,8,11H2,1H3 |
InChI Key |
KKQRDGWSDXZZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12184176.png)

![7-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B12184221.png)
![N-(2,5-dimethoxyphenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B12184229.png)

![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B12184245.png)
![7'-[(2,6-difluorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12184246.png)
![5-oxo-N-{2-[(phenylsulfonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12184261.png)

![1-methyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12184276.png)
![N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}glycine](/img/structure/B12184279.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B12184285.png)
![[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methanone](/img/structure/B12184293.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B12184294.png)
